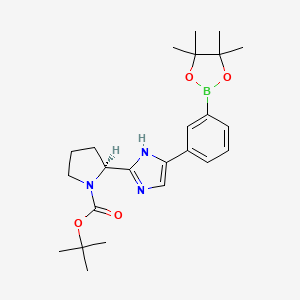
N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine is a heterocyclic compound that features a pyrazole ring and a chloropyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine typically involves the reaction of 4-chloropyrimidine-2-amine with 2-(1H-pyrazol-1-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules and heterocyclic systems.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(1H-Pyrazol-1-YL)phenyl)-picolinamide: Similar in structure but with a picolinamide moiety instead of chloropyrimidine.
2-(1H-Pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine: Features a pyridine ring instead of the pyrazole ring.
Uniqueness
N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine is unique due to its combination of a pyrazole ring and a chloropyrimidine moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar heterocyclic compounds .
Eigenschaften
Molekularformel |
C9H10ClN5 |
|---|---|
Molekulargewicht |
223.66 g/mol |
IUPAC-Name |
4-chloro-N-(2-pyrazol-1-ylethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H10ClN5/c10-8-2-4-11-9(14-8)12-5-7-15-6-1-3-13-15/h1-4,6H,5,7H2,(H,11,12,14) |
InChI-Schlüssel |
CQYVILJVTPSOMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)CCNC2=NC=CC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13040160.png)
![6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B13040167.png)

![(1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13040172.png)
![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13040186.png)




![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B13040213.png)



